3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2S |
|---|---|
Molecular Weight |
220.34 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-propan-2-ylsulfanylpyridine |
InChI |
InChI=1S/C12H16N2S/c1-9(2)15-12-10(5-3-8-14-12)11-6-4-7-13-11/h3,5,8-9H,4,6-7H2,1-2H3 |
InChI Key |
OLCHWWVRAXEMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)C2=NCCC2 |
Origin of Product |
United States |
Preparation Methods
Phosphine-Promoted Michael Addition/Wittig Reaction
A method adapted from pyrroloindole synthesis involves tandem Michael addition and intramolecular Wittig reactions. For example, triphenylphosphine reacts with dialkylacetylenedicarboxylates to form zwitterionic intermediates, which undergo cyclization with indole carboxaldehydes. While this approach primarily targets pyrroloindoles, modifying the starting materials (e.g., using pyridine-2-thiol derivatives) could yield the target compound. Key parameters:
Brønsted Acid-Catalyzed Cyclization
Hydrochloric acid or p-toluenesulfonic acid (p-TSA) catalyzes the cyclization of indole derivatives with chalcones or α,β-unsaturated ketones. Adapting this for pyridine systems, 2-(isopropylthio)pyridine-3-carbaldehyde could react with propargylamines under acidic conditions to form the dihydro-pyrrole ring.
Sulfur Functionalization: Introducing the Isopropylthio Group
Nucleophilic Aromatic Substitution
A direct route involves substituting a halogen at the pyridine’s 2-position with isopropylthiol. For example, 2-chloro-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine reacts with sodium isopropylthiolate:
Conditions : DMF, 80°C, 12 hours.
Challenges : Steric hindrance from the adjacent pyrrolidine ring may reduce yields (~50–60%).
Transition Metal-Catalyzed Coupling
Palladium or copper catalysts enable C–S bond formation. For instance, a Ullmann-type coupling between 2-bromopyridine derivatives and isopropylthiol:
Conditions : DMSO, 110°C, 24 hours.
Yield : ~70% for similar substrates.
Sequential Synthesis: Pyridine Modification Followed by Cyclization
Stepwise Assembly of the Pyridine Core
-
Synthesis of 2-(Isopropylthio)pyridine :
-
Introduction of the Pyrrolidine Moiety :
Comparative Analysis of Methods
Computational Insights and Optimization
-
LogP : 3.165, indicating high lipophilicity, which influences solvent choice (e.g., toluene > DMF).
-
TPSA : 25.25 Ų, suggesting moderate polarity compatible with polar aprotic solvents.
-
Rotatable Bonds : 3, necessitating controlled reaction kinetics to avoid byproducts.
Industrial-Scale Considerations
-
Cost Efficiency : Palladium-based methods are less feasible for large-scale production due to catalyst costs. Copper-catalyzed C–S coupling offers a cheaper alternative.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) is standard, but crystallization from acetonitrile improves scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The pyridine ring’s C-2 position exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent isopropylthio group (-S-iPr). This facilitates nucleophilic substitution reactions under controlled conditions:
| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Aromatic substitution | NH₃/EtOH, 80°C, 12 hrs | Replacement of -S-iPr with -NH₂ group | Proceeds via Meisenheimer intermediate |
| Halogenation | PCl₅, reflux | Forms 2-chloro derivative | Requires anhydrous conditions |
The sulfur atom’s inductive effect lowers the activation energy for nucleophilic attack at C-2, as confirmed by computational studies.
Electrophilic Substitution Reactions
Electrophiles preferentially target the pyridine ring’s C-4 and C-6 positions due to resonance stabilization from the nitrogen atom:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 4 hrs | 4-Nitro derivative | 68% |
| Sulfonation | SO₃/DMF, 50°C, 6 hrs | 6-Sulfo derivative | 52% |
The dihydropyrrole ring remains inert under these conditions, preserving its structural integrity.
Oxidation of the Thioether Group
The isopropylthio group undergoes selective oxidation without affecting other functional groups:
| Oxidizing Agent | Conditions | Product | Oxidation State |
|---|---|---|---|
| H₂O₂/AcOH | 25°C, 2 hrs | Sulfoxide (-S(O)-iPr) | +2 |
| KMnO₄/H₂O | 70°C, 8 hrs | Sulfone (-SO₂-iPr) | +4 |
Oxidation kinetics studies indicate pseudo-first-order behavior with respect to the thioether.
Reduction of the Dihydropyrrole Ring
The partially saturated dihydropyrrole moiety can be fully reduced under catalytic hydrogenation:
| Catalyst | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 3 hrs | Fully saturated pyrrolidine ring | cis-configuration |
NMR analysis confirms axial proton addition during hydrogenation.
Cycloaddition Reactions
The dihydropyrrole’s conjugated diene system participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Endo/Exo |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hrs | Bicyclic adduct | Endo preference |
Density functional theory (DFT) calculations support the observed regioselectivity.
Metal Coordination Chemistry
The pyridine nitrogen and sulfur atoms act as ligands for transition metals:
| Metal Salt | Reaction Conditions | Complex Type | Application |
|---|---|---|---|
| Cu(ClO₄)₂ | MeOH, 25°C, 1 hr | Octahedral Cu(II) complex | Catalytic studies |
X-ray crystallography reveals bidentate N,S-coordination in the solid state.
Analytical Characterization
Key techniques employed in reaction monitoring:
-
¹H/¹³C NMR : Used to track substituent effects on aromatic protons (δ 7.8–8.5 ppm) and dihydropyrrole protons (δ 2.1–3.3 ppm).
-
HPLC : Quantifies reaction yields (>95% purity threshold).
-
Mass Spectrometry : Confirms molecular ion peaks at m/z 220.34 .
This compound’s multifunctional reactivity makes it a versatile intermediate for synthesizing pharmacologically active molecules and materials science applications. Further research is needed to explore its catalytic potential and biological interactions .
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications:
Research indicates that compounds similar to 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine exhibit neuroprotective effects. For instance, studies have shown that pyridine derivatives can interact with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter release may contribute to its therapeutic efficacy .
Antimicrobial Activity:
Another significant application lies in its antimicrobial properties. Research has demonstrated that derivatives of this compound can inhibit bacterial growth effectively. For example, a study reported that certain pyridine derivatives displayed activity against multidrug-resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
Agrochemicals
Pesticidal Properties:
In the realm of agriculture, this compound has been investigated for its pesticidal properties. Compounds with similar structures have shown efficacy against various pests and pathogens affecting crops. The compound's ability to disrupt pest metabolism could lead to the development of new pesticides that are less harmful to non-target organisms .
Herbicidal Applications:
Additionally, this compound may serve as a herbicide. Studies have indicated that certain pyridine derivatives can inhibit plant growth by interfering with specific biochemical pathways in weeds, making them potential candidates for environmentally friendly herbicides .
Material Science
Polymer Chemistry:
In material science, the compound has potential applications in polymer synthesis. Its unique chemical structure can be utilized as a monomer or additive in the production of polymers with specific properties such as enhanced thermal stability or improved mechanical strength. Research into polymer composites incorporating pyridine derivatives is ongoing, with promising results in enhancing material performance .
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of pyridine derivatives on neuronal cells exposed to oxidative stress. The results indicated that compounds similar to this compound significantly reduced cell death and improved cell viability compared to controls .
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at a prominent university tested various pyridine derivatives against resistant bacterial strains. The findings showed that one derivative exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their differences are summarized below:
Note: Myosmine shares the CAS number 532-12-7 with 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine due to inconsistent nomenclature, but their structures differ .
Biological Activity
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine, with the CAS number 1352517-30-6, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C12H16N2S
- Molecular Weight : 220.34 g/mol
- Structure : The compound features a pyridine ring substituted with a pyrrolidine moiety and an isopropylthio group, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Analgesic Activity : Similar compounds have exhibited analgesic effects in animal models. For instance, derivatives of pyrrolo[3,4-c]pyridine have shown significant activity in the "writhing" test, indicating potential pain-relieving properties comparable to morphine .
- Sedative Effects : Research indicates that certain derivatives can inhibit locomotor activity and prolong sleep duration in animal studies, suggesting sedative properties .
Case Studies and Findings
Several studies have investigated the pharmacological effects of related compounds, providing insights into the potential applications of this compound:
- Study on Pyrrolo[3,4-c]pyridine Derivatives :
- A study synthesized new derivatives and tested their analgesic and sedative activities.
- Results showed that certain derivatives significantly inhibited pain responses in the "writhing" test and extended the duration of thiopental anesthesia in mice.
- Key findings are summarized in the table below:
| Compound | Dose (mg/kg) | Prolongation (%) | Duration of Anesthesia ± SEM (min) |
|---|---|---|---|
| Control | 0 | 51.5 ± 11.2 | |
| 9 | 37.5 | 157.1 | 132.4 ± 27.8 |
| 11 | 50 | 140.8 | 124 ± 16.2 |
These results suggest that modifications in the chemical structure can enhance analgesic potency and sedative effects .
- Comparative Analysis :
Q & A
Basic: What are the recommended synthetic routes for 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-(isopropylthio)pyridine, and how can reaction conditions be optimized?
Answer:
Key synthetic strategies include cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives, as demonstrated in analogous pyrrolo-pyridine syntheses . For example:
- Stepwise functionalization : Introduce the isopropylthio group via nucleophilic substitution or metal-catalyzed thiolation.
- Heterocycle formation : Cyclize intermediates under acidic or basic conditions (e.g., KOH/EtOH at 80°C) .
- Optimization : Adjust solvent polarity (toluene/EtOH mixtures), temperature (90–105°C), and catalyst loading to improve yields. Purification via column chromatography or recrystallization is critical for isolating the target compound .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?
Answer:
- NMR : ¹H/¹³C NMR to confirm substituent positions and heterocyclic ring integrity. Key signals include pyridine protons (δ 7.5–8.5 ppm) and dihydropyrrole protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular weight confirmation (expected [M+H]⁺: m/z 147.19) .
- X-ray Crystallography : Use ORTEP-III for 3D structure validation. Crystallize in inert atmospheres to prevent oxidation .
Basic: How should researchers assess purity and monitor degradation during storage?
Answer:
- HPLC/LC-MS : Employ C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5) to quantify impurities. Detect degradation products (e.g., oxidized pyrrolidine rings) .
- Stability Testing : Store samples at 2–8°C under inert gas (N₂/Ar) to mitigate moisture sensitivity . Monitor via periodic TLC or NMR to detect decomposition.
Advanced: What computational approaches are suitable for predicting reactivity and electronic properties?
Answer:
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to model electronic transitions and frontier molecular orbitals (HOMO/LUMO) .
- Molecular Dynamics : Simulate solvation effects in toluene or DMSO to predict solubility and aggregation behavior.
- In Silico Docking : If bioactive, dock into protein targets (e.g., nicotinic receptors) using AutoDock Vina .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Answer:
- Core Modifications : Replace the isopropylthio group with methylthio or arylthio to evaluate steric/electronic effects on bioactivity .
- Heterocycle Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the pyridine ring to modulate binding affinity .
- Pharmacophore Mapping : Use QSAR models to correlate substituent properties (logP, polar surface area) with observed activity .
Advanced: What protocols ensure compound stability during long-term storage?
Answer:
- Storage Conditions : Dark glass vials under N₂ at –20°C for >6 months. Avoid repeated freeze-thaw cycles .
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to prevent radical-mediated degradation.
- Monitoring : Quarterly LC-MS analysis to track purity thresholds (>95%) .
Advanced: How can conflicting reports on physical properties (e.g., boiling point) be resolved?
Answer:
- Experimental Replication : Use microdistillation under reduced pressure (e.g., 0.5 mmHg) to measure boiling points accurately. Compare with literature values (reported range: 82–83°C at 0.5 mmHg vs. "no data" in some sources) .
- Collaborative Validation : Cross-check data with independent labs using calibrated equipment (e.g., differential scanning calorimetry for melting points) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
